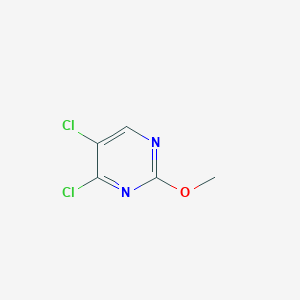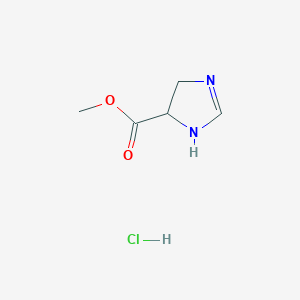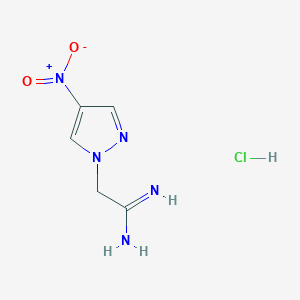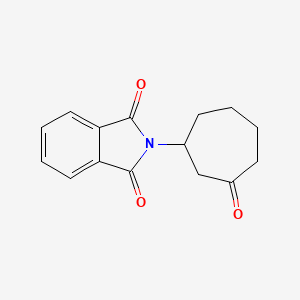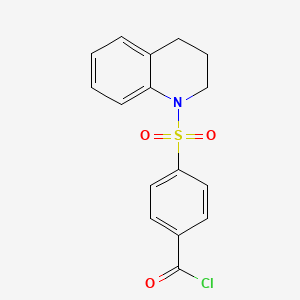
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride
Übersicht
Beschreibung
“4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline” is a biochemical used for proteomics research . Its molecular formula is C15H16N2O2S and its molecular weight is 288.37 .
Synthesis Analysis
In an effort to exploit the bioactive natural scaffold 3,4-dihydroisoquinolin-1(2H)-one for plant disease management, 59 derivatives of this scaffold were synthesized using the Castagnoli–Cushman reaction .Molecular Structure Analysis
The molecular formula of “4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline” is C15H16N2O2S . For a more detailed structure analysis, you may need to refer to a chemistry database or resource.Chemical Reactions Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives involves the Castagnoli–Cushman reaction .Physical And Chemical Properties Analysis
The molecular weight of “4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline” is 288.37 . For more detailed physical and chemical properties, you may need to refer to a chemistry database or resource.Wissenschaftliche Forschungsanwendungen
Visible Light-Promoted Synthesis
A study by Liu et al. (2016) discusses the synthesis of heterocyclic derivatives using a visible-light-promoted reaction. This process involves the reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, which can include compounds similar to 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride.
Synthesis of Anticancer Agents
Redda et al. (2010) in their research published in Cancer Research describe the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. The 1,2,3,4-tetrahydroisoquinoline moiety, found in biologically active molecules, is synthesized using a process that could involve benzoyl/benzenesulfonyl chloride derivatives.
Development of Enantiomerically Pure Compounds
Harmata and Hong (2007) in Organic letters describe using benzothiazines to create enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, indicating the potential use of related sulfonyl benzoyl chlorides in the synthesis of pharmacologically significant compounds.
Nanoaggregate Formation and Emission Studies
Srivastava et al. (2016), in their study published in The journal of physical chemistry. A, discuss the formation of nanoaggregates from 1,8-naphthalimide derivatives, which include compounds similar to 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride. These compounds exhibit enhanced emission in aggregate form.
Pro-Apoptotic Effects in Cancer Cells
Cumaoğlu et al. (2015) in Journal of Enzyme Inhibition and Medicinal Chemistry synthesized sulfonamide derivatives with structures related to 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride, showing significant pro-apoptotic effects in cancer cells.
Antibacterial and Anthelmintic Activities
Debnath and Manjunath (2011) in Asian Journal of Research in Chemistry synthesized various substituted quinazolinone derivatives, highlighting the potential antibacterial and anthelmintic activities of compounds similar to 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride.
Zukünftige Richtungen
The results of the physiological and biochemical analysis, the ultrastructural observation, and lipidomics analysis would help us to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-16(19)13-7-9-14(10-8-13)22(20,21)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCAYRPRDSQMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



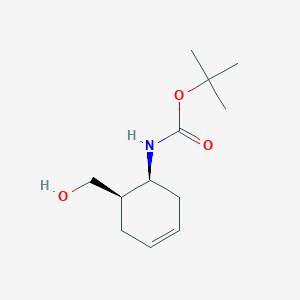
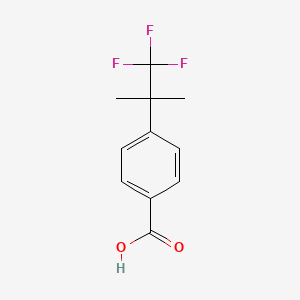
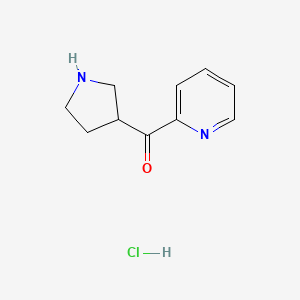
![2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1433087.png)
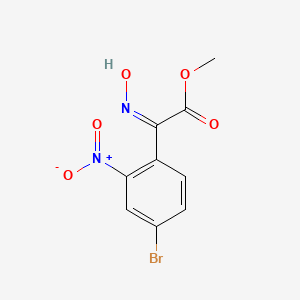
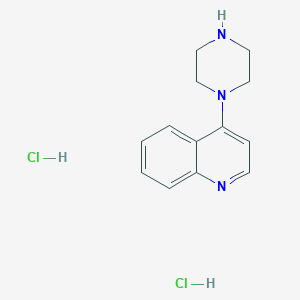
![[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine](/img/structure/B1433093.png)
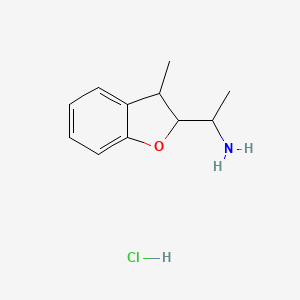
amine](/img/structure/B1433096.png)
